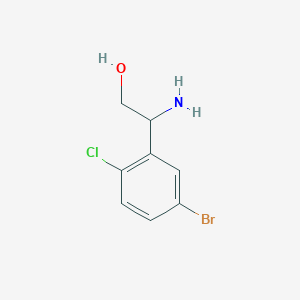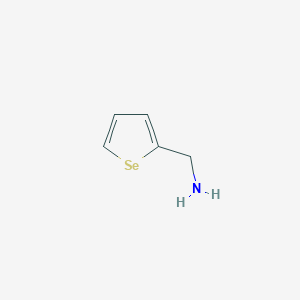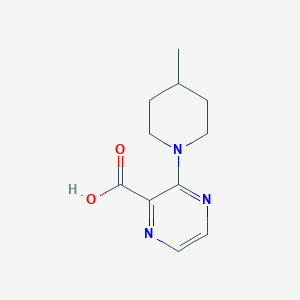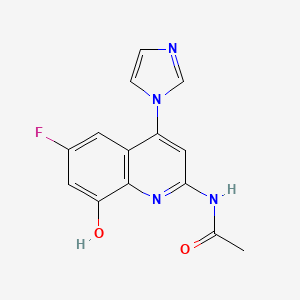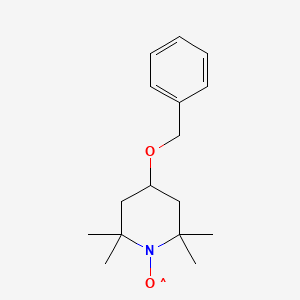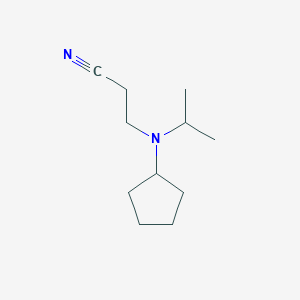
3-(Cyclopentyl(isopropyl)amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentyl(isopropyl)amino)propanenitrile is an organic compound characterized by the presence of a cyclopentyl group, an isopropyl group, and an amino group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyl(isopropyl)amino)propanenitrile typically involves the reaction of cyclopentylamine with isopropyl bromide to form cyclopentyl(isopropyl)amine. This intermediate is then reacted with acrylonitrile under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentyl(isopropyl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to primary amines.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclopentyl(isopropyl)amino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentyl(isopropyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: A simpler analog with only a cyclopentyl group attached to an amino group.
Isopropylamine: Contains an isopropyl group attached to an amino group.
Propanenitrile: The basic nitrile compound without any substituents.
Uniqueness
3-(Cyclopentyl(isopropyl)amino)propanenitrile is unique due to the combination of cyclopentyl and isopropyl groups attached to the amino group, providing distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H20N2 |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
3-[cyclopentyl(propan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H20N2/c1-10(2)13(9-5-8-12)11-6-3-4-7-11/h10-11H,3-7,9H2,1-2H3 |
Clave InChI |
PTEQWNNTYNPSQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC#N)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


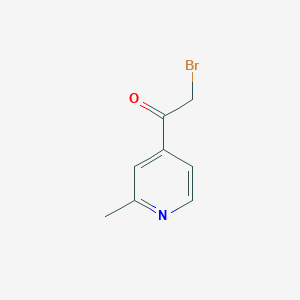
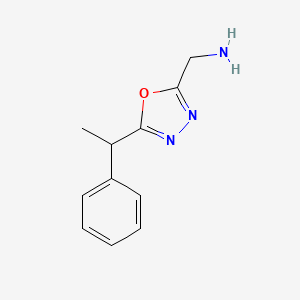
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
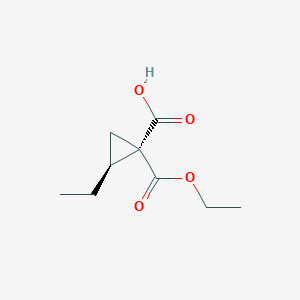
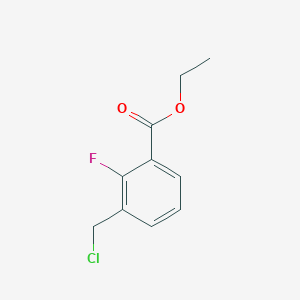

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
